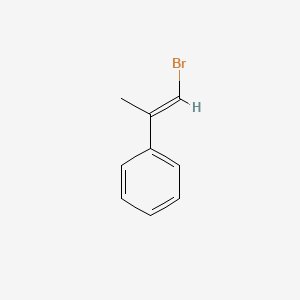
1-Bromo-2-phenyl-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-phenyl-propene is an organic compound with the molecular formula C9H9Br It is a brominated derivative of propene, where a bromine atom is attached to the second carbon of the propene chain, and a phenyl group is attached to the first carbon
Preparation Methods
1-Bromo-2-phenyl-propene can be synthesized through several methods:
Electrophilic Bromination: This involves the addition of bromine to 2-phenylpropene in the presence of a catalyst. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Free Radical Bromination: Using N-bromosuccinimide (NBS) as a bromine source, the reaction proceeds via a free radical mechanism.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 2-phenylpropene using bromine in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-phenyl-propene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in such reactions under appropriate conditions, leading to various functionalized derivatives.
Scientific Research Applications
1-Bromo-2-phenyl-propene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a model compound in studying the mechanisms of bromination and other related reactions in biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-phenyl-propene in chemical reactions typically involves the formation of a carbocation intermediate in substitution reactions or the generation of a radical intermediate in free radical reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents involved .
Comparison with Similar Compounds
1-Bromo-2-phenyl-propene can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom on the third carbon.
1-Bromo-2-phenylpropane: This is another isomer where the bromine atom is on the second carbon but without the double bond present in this compound.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
Molecular Formula |
C9H9Br |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
[(E)-1-bromoprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
InChI Key |
CWQZIGGWSCPOPK-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\Br)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















